
5-Oxo-5-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-5-phenylpentanamide is an organic compound with the molecular formula C({11})H({13})NO(_{2}) It is characterized by a phenyl group attached to a pentanamide chain with a ketone functional group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Oxo-5-phenylpentanamide can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with a suitable amine under controlled conditions. The reaction typically proceeds as follows:
Phenylacetic Acid and Ammonium Hydroxide: Phenylacetic acid is reacted with ammonium hydroxide in the presence of ethanol.
Alternative Solvents: The reaction can also be carried out in different solvents such as chloroform, tetrachloromethane, water, or benzene, depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors for more efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-5-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are frequently used reducing agents.
Substitution Reactions: Various nucleophiles can be used to substitute the amide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted amides and related compounds.
Aplicaciones Científicas De Investigación
5-Oxo-5-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Oxo-5-phenylpentanamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: Interact with cellular receptors to elicit specific biological responses.
Affect Gene Expression: Influence the expression of genes related to inflammation, pain, and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxo-5-phenylpentanoic Acid: Similar structure but with a carboxylic acid group instead of an amide.
5-Phenylpentanamide: Lacks the ketone group at the fifth position.
Phenylacetic Acid Derivatives: Various derivatives with different functional groups attached to the phenylacetic acid backbone.
Uniqueness
5-Oxo-5-phenylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
5-oxo-5-phenylpentanamide |
InChI |
InChI=1S/C11H13NO2/c12-11(14)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14) |
Clave InChI |
OEQNRRDLXMYPOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


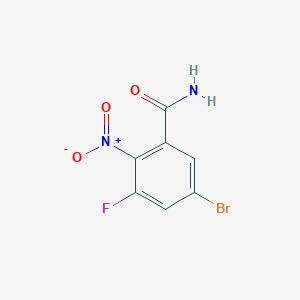
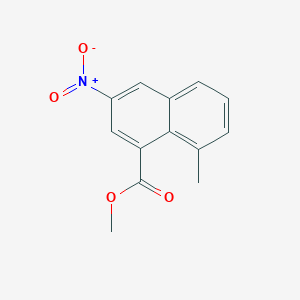
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)


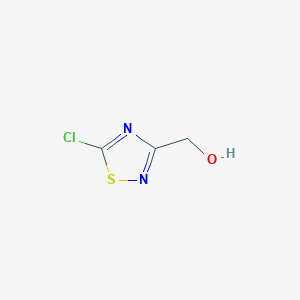


![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
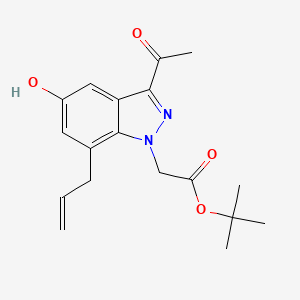
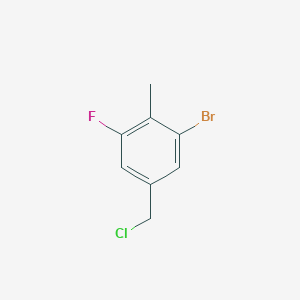
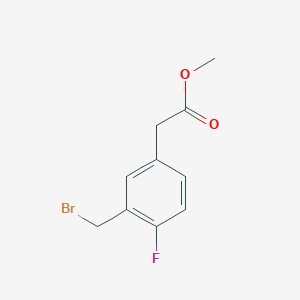
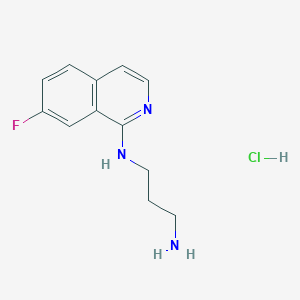
![N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide](/img/structure/B12839034.png)
